2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
Brand Name:
Vulcanchem
CAS No.:
4876-14-6
VCID:
VC20895827
InChI:
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H
SMILES:
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl
Molecular Formula:
C12H13ClN2O3
Molecular Weight:
268.69 g/mol
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
CAS No.: 4876-14-6
Cat. No.: VC20895827
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4876-14-6 |
|---|---|
| Molecular Formula | C12H13ClN2O3 |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |
| Standard InChI Key | MPTXVJCCTVAVNL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator